molecular formula C9H18ClNO6 B8125212 2-Amino-1,3-bis(carboxylethoxy)propanehclsalt

2-Amino-1,3-bis(carboxylethoxy)propanehclsalt

Cat. No.: B8125212
M. Wt: 271.69 g/mol
InChI Key: UJVQKTLFWZAURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxylic acids to form amide bonds.

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another activator for amide bond formation.

    NHS Esters: Used for coupling reactions with amino groups.

Major Products Formed

The major products formed from these reactions include various amide derivatives, oxidized or reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride involves its interaction with various molecular targets and pathways. The amino group and carboxylic acids allow it to participate in biochemical reactions that maintain cell membrane stability, regulate cholesterol metabolism, and support normal nervous system function. Additionally, its antioxidant properties help protect cells from oxidative damage .

Comparison with Similar Compounds

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride can be compared with other similar compounds, such as:

    2-Amino-1,3-bis(carboxylethoxy)propane: Lacks the hydrochloride salt form but shares similar chemical properties.

    3,3’-((2-Aminopropane-1,3-diyl)bis(oxy))dipropionic acid: Another compound with similar functional groups and reactivity.

    Propanoic acid, 3,3’-((2-amino-1,3-propanediyl)bis(oxy))bis-: Similar structure and chemical behavior

The uniqueness of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride lies in its specific combination of functional groups and its physiological functions, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6.ClH/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQKTLFWZAURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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